Isradipine-d3 - 1189959-59-8

Isradipine-d3

Catalog Number: EVT-1479184
CAS Number: 1189959-59-8
Molecular Formula: C19H18N3O5D3
Molecular Weight: 374.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin crucial for calcium absorption and bone health [, , , , , , , , , , , , , , , , , , , ]. It is converted to its active form, calcitriol (1,25-dihydroxyvitamin D3), in the body [, , ].

Isradipine

    Compound Description: Isradipine is a dihydropyridine calcium channel blocker commonly used to treat hypertension and angina pectoris. [, , , , ] It acts by inhibiting the influx of calcium ions through L-type calcium channels, primarily in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, , ] Isradipine has also shown potential neuroprotective effects in animal models of Parkinson’s disease, possibly due to its ability to reduce calcium-dependent mitochondrial oxidant stress in dopaminergic neurons. [, , , , ]

Nifedipine

    Compound Description: Nifedipine is another dihydropyridine calcium channel blocker, belonging to the same class as Isradipine. [] It is often used in the treatment of hypertension and angina. [] Although not explicitly mentioned in the provided texts, Nifedipine is often discussed in conjunction with Isradipine due to their shared mechanism of action and therapeutic applications.

    Relevance: Both Nifedipine and Isradipine-d3 belong to the dihydropyridine class of calcium channel blockers, indicating structural similarities in their core molecular structures. [] These structural similarities often translate to comparable pharmacological profiles, though subtle differences in their pharmacokinetic and pharmacodynamic properties might exist.

Nicardipine

    Compound Description: Nicardipine, like Isradipine, is a member of the dihydropyridine class of calcium channel blockers, known for its vasodilatory effects. [] Though not directly studied in the provided texts, Nicardipine shares therapeutic applications with Isradipine in treating hypertension and angina due to their similar mechanisms.

    Relevance: Nicardipine and Isradipine-d3 belong to the same chemical class of dihydropyridine calcium channel blockers, suggesting structural similarities. [] This shared structural class implies comparable pharmacological actions, primarily involving the inhibition of L-type calcium channels.

Raloxifene

    Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) commonly used in the prevention and treatment of osteoporosis in postmenopausal women. [] In a study exploring cognitive deficits in schizophrenia, Raloxifene was found to alleviate verbal memory deficits. []

    Relevance: While Raloxifene differs significantly in structure and mechanism of action from Isradipine-d3, it was investigated alongside Isradipine in a clinical trial for its potential to improve cognitive function in patients with schizophrenia. [] This concurrent investigation highlights a shared therapeutic area of interest, even though the two compounds target distinct molecular pathways.

Carbachol

    Compound Description: Carbachol is a cholinergic agonist that stimulates both muscarinic and nicotinic acetylcholine receptors. [] It is often used in ophthalmology to constrict the pupil and reduce intraocular pressure. [] In the context of the provided research, Carbachol was used to induce endothelium-dependent vasodilation, which was attenuated in a rat model of vascular calcium overload. []

    Relevance: While Carbachol is not structurally related to Isradipine-d3, it serves as a pharmacological tool to assess vascular function in studies investigating the effects of Isradipine on vascular calcium overload and endothelium-dependent vasodilation. [] Carbachol's ability to induce vasodilation provides a contrasting physiological response to Isradipine's calcium channel blocking action, offering insights into the vascular effects of Isradipine.

Source and Classification

Isradipine-d3 can be classified under the following categories:

  • Chemical Class: Dihydropyridine calcium channel blockers.
  • Chemical Formula: C17_{17}H18_{18}D3_3N2_2O4_4.
  • CAS Number: 1189959-59-8.

This compound is synthesized specifically for research applications, particularly in pharmacology and toxicology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Isradipine-d3 involves several methods to incorporate deuterium into the molecular structure of isradipine. Key synthetic routes include:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium in the presence of a deuterating agent, allowing for selective labeling.
  • Use of Deuterated Reagents: Incorporating deuterated reagents during the synthesis process facilitates the introduction of deuterium into the molecule.

Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This includes purification steps such as crystallization and quality control measures to meet industry standards.

Molecular Structure Analysis

Structure and Data

Isradipine-d3 maintains a similar molecular structure to isradipine, with the notable difference being the presence of deuterium atoms. The structural formula can be represented as follows:

  • Molecular Structure:
    • The core structure consists of a dihydropyridine ring system with substituents that confer its calcium channel blocking properties.

Data

  • Molecular Weight: Approximately 303.39 g/mol.
  • Deuterium Substitution: The specific sites where hydrogen is replaced by deuterium are critical for tracing studies.
Chemical Reactions Analysis

Types of Reactions

Isradipine-d3 undergoes several types of chemical reactions similar to its non-deuterated counterpart:

  • Oxidation: Can lead to the formation of oxidized derivatives.
  • Reduction: May revert to its dihydropyridine form.
  • Substitution: Specific sites on the molecule can participate in substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
  • Catalysts: Various catalysts may be employed depending on the reaction type.

Controlled temperatures and pH levels are essential to achieve desired reaction outcomes.

Mechanism of Action

Process and Data

Isradipine-d3 acts primarily as a calcium channel blocker, targeting L-type calcium channels located on cardiac and arterial smooth muscle cells. The mechanism involves:

  1. Binding Affinity: High affinity binding to L-type calcium channels inhibits calcium ion influx into cells.
  2. Calcium-Induced Calcium Release: The inhibition affects calcium-induced calcium release from the sarcoplasmic reticulum via ryanodine receptors, leading to reduced contractility in arterial smooth muscle cells.
  3. Vasodilation Effect: This ultimately results in vasodilation, reducing blood pressure and alleviating strain on the heart.

Pharmacokinetics

Isradipine-d3 exhibits a bioavailability range of 15% to 24%, largely due to extensive first-pass metabolism via cytochrome P450 isoenzyme CYP3A4.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with common oxidizing and reducing agents as outlined previously.

Relevant analytical methods for assessing these properties include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) .

Applications

Isradipine-d3 has several significant applications in scientific research:

  • Pharmacokinetic Studies: Used extensively to investigate absorption, distribution, metabolism, and excretion profiles.
  • Metabolic Pathway Analysis: Deuterium labeling aids in tracing metabolic pathways without altering pharmacological effects.
  • Drug Interaction Studies: Assists in understanding potential interactions with other drugs affecting isradipine metabolism.
  • Addiction Studies: Explores behavioral responses linked to calcium channel modulation.
Introduction to Isradipine-d3

Isradipine-d3 represents a strategically deuterated analogue of the established dihydropyridine calcium channel blocker isradipine, created through the substitution of three hydrogen atoms with deuterium atoms at specific molecular positions. This isotopic modification aims to enhance the pharmacokinetic profile while maintaining the parent compound's pharmacological activity. As part of the broader class of voltage-operated calcium channel blockers, isradipine exhibits selective action on L-type calcium channels, which play pivotal roles in cardiovascular regulation and neuronal excitability. The development of isradipine-d3 aligns with contemporary drug optimization strategies that leverage deuterium incorporation to improve metabolic stability and extend therapeutic efficacy, particularly relevant for compounds with established neuroprotective potential like isradipine [3] [5].

Chemical and Pharmacological Profile of Isradipine

Isradipine (chemical name: methyl 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) possesses the molecular formula C₁₉H₂₁N₃O₅ and a molecular weight of 371.39 g/mol. Its deuterated counterpart, isradipine-d3, exhibits a molecular weight of 374.41 g/mol (C₁₉H₁₈D₃N₃O₅), reflecting the incorporation of three deuterium atoms at the methyl ester group [3] [8]. Structurally, isradipine belongs to the 1,4-dihydropyridine class characterized by an aromatic substituted dihydropyridine ring that confers specific binding affinity to L-type voltage-gated calcium channels (VGCCs), particularly prevalent in vascular smooth muscle and neuronal tissues [2] [6].

The primary mechanism of action involves selective inhibition of calcium ion influx through L-type VGCCs, resulting in peripheral vasodilation and reduced vascular resistance. This molecular interaction occurs through voltage-dependent binding to the α1-subunit of the channel, stabilizing it in its inactivated state and thereby reducing calcium availability for excitation-contraction coupling [4] [6]. Unlike non-dihydropyridine calcium channel blockers (phenylalkylamines like verapamil or benzothiazepines like diltiazem), isradipine demonstrates preferential selectivity for vascular smooth muscle over cardiac tissue at therapeutic doses, minimizing direct cardiac effects while effectively lowering blood pressure [6] [9].

Table 1: Key Pharmacological Characteristics of Isradipine

PropertyCharacteristicSignificance
Molecular TargetL-type voltage-gated calcium channels (α1C subunit)Selective vasodilation
Chemical Class1,4-dihydropyridineDistinct from phenylalkylamines/benzothiazepines
Tissue SelectivityVascular smooth muscle > cardiac muscleReduced cardiodepressant effects
Therapeutic EffectsVasodilation, reduced peripheral resistanceAntihypertensive action
Neuroprotective PotentialDemonstrated in Parkinson's disease modelsModulation of neuronal calcium influx

Beyond its established antihypertensive effects, isradipine has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. By reducing calcium-mediated excitotoxicity in dopaminergic neurons of the substantia nigra, isradipine shows potential to modify neurodegenerative processes. This neuroprotection occurs at plasma concentrations substantially higher than those required for antihypertensive effects, highlighting the compound's concentration-dependent multipharmacology [1] [4].

Deuterated Analogues in Drug Development: Rationale for Isradipine-d3

Deuterium, a stable, non-radioactive hydrogen isotope with one additional neutron, forms stronger carbon-deuterium bonds (C-D) compared to carbon-hydrogen bonds (C-H), with a bond dissociation energy difference of 1.2-1.5 kcal/mol. This seemingly minor alteration creates a significant deuterium kinetic isotope effect (DKIE) that can profoundly influence drug metabolism when the bond cleavage is rate-limiting in metabolic pathways [5]. The DKIE operates through reduced vibrational stretching frequency and higher activation energy for bond cleavage, potentially decreasing the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes – the predominant drug-metabolizing system in humans [3] [5].

The strategic development of isradipine-d3 specifically targets metabolic soft spots identified in the parent compound. Isradipine undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidation at its dihydropyridine ring and ester functionalities. Deuterium substitution at the methyl ester group aims to impede oxidative demethylation, a significant metabolic pathway that generates inactive carboxylic acid metabolites [3] [5] [8]. This metabolic stabilization strategy potentially offers multiple therapeutic advantages:

  • Extended elimination half-life: Reduced metabolic clearance may prolong therapeutic concentrations, potentially enabling less frequent dosing
  • Increased bioavailability: Diminished first-pass metabolism could enhance oral exposure
  • Reduced metabolite-mediated toxicity: By shifting metabolic pathways, deuterium substitution may decrease formation of potentially toxic metabolites
  • Improved exposure-response relationship: Stabilized pharmacokinetics may enhance correlation between dose and pharmacological effect

Table 2: Deuterium Kinetic Isotope Effects in Pharmaceutical Development

Deuterium EffectPharmacological ConsequenceClinical Advantage
C-D Bond StabilizationReduced oxidative metabolismExtended half-life
Metabolic ShuntingDiversion from toxic pathwaysImproved safety profile
Reduced Enzyme KineticsDecreased maximum velocity (Vmax)Lower dose requirements
Preserved Target AffinityUnchanged receptor interactionsMaintained efficacy

The development trajectory of isradipine-d3 follows the successful precedent set by FDA-approved deuterated drugs including deutetrabenazine (Austedo®) for Huntington's chorea and deucravacitinib (Sotyktu®) for psoriasis. These agents demonstrated that strategic deuteration can translate preclinical advantages into clinical benefits, validating the deuterium switch approach as a viable drug development strategy [5]. For isradipine specifically, the deuterated analogue offers a promising approach to overcoming limitations observed in clinical trials where variable pharmacokinetics may have contributed to inconsistent neuroprotective effects despite promising preclinical data [1] [3].

Historical Context and Evolution of Calcium Channel Blockers

The discovery of calcium channel blockers (CCBs) emerged from pharmacological investigations in the mid-1960s when molecules initially screened as coronary dilators revealed a novel mechanism of action. The foundational work by Godfraind and colleagues identified that diphenylpiperazines (including cinnarizine and flunarizine) and phenylalkylamines (verapamil) could antagonize calcium-induced contractions in depolarized arterial preparations, leading to their initial designation as "calcium antagonists" [2] [4]. These observations paralleled Fleckenstein's contemporaneous research on verapamil's inhibition of electromechanical coupling in cardiac muscle, establishing the fundamental concept of calcium-mediated excitation-contraction coupling [4].

The subsequent development of dihydropyridine derivatives by Bayer AG scientists in the 1970s marked a transformative advancement. Nifedipine emerged as the prototype with superior potency and vascular selectivity compared to earlier compounds. This breakthrough stimulated extensive structure-activity relationship studies that yielded second-generation dihydropyridines with improved pharmacokinetic properties and tissue selectivity. Isradipine (originally designated PN 200-110) was developed by Sandoz in the 1980s as part of this wave of innovation, characterized by its high potency and cerebral vasodilatory properties [2] [4] [6].

Table 3: Evolution of Calcium Channel Blockers

GenerationTime PeriodRepresentative CompoundsClinical Advancements
First1960s-1970sVerapamil, Diltiazem, NifedipineProof-of-concept in angina and hypertension
Second1980sIsradipine, Felodipine, NimodipineVascular selectivity, improved pharmacokinetics
Third1990s-presentAmlodipine, Lacidipine, LercanidipineExtended half-lives, tissue-specific formulations
Deuterated2010s-presentIsradipine-d3Metabolic optimization through deuteration

The therapeutic application of CCBs expanded dramatically throughout the 1980s-1990s, becoming one of the most prescribed antihypertensive classes globally. Landmark clinical trials, including ALLHAT (2002), established their safety and efficacy in hypertension management, particularly for elderly patients with systolic hypertension [4] [6]. Beyond cardiovascular indications, certain dihydropyridines demonstrated cerebrovascular selectivity, with nimodipine approved for subarachnoid hemorrhage and isradipine investigated for neuroprotection in Parkinson's disease based on epidemiological evidence suggesting reduced PD incidence among CCB users [1] [4] [6].

The emergence of deuterated CCBs like isradipine-d3 represents the latest evolution in this drug class, applying isotope pharmacology to optimize established therapeutic scaffolds. This approach leverages decades of clinical experience with dihydropyridines while addressing specific pharmacokinetic limitations through molecular engineering. By focusing on metabolic stabilization rather than novel target engagement, deuterated analogues offer a promising strategy for revitalizing established pharmacophores with known safety profiles [3] [5].

Properties

CAS Number

1189959-59-8

Product Name

Isradipine-d3

IUPAC Name

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H18N3O5D3

Molecular Weight

374.41

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Synonyms

4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl-d3 1-Methylethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.